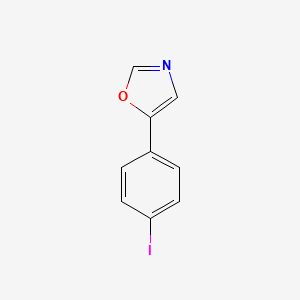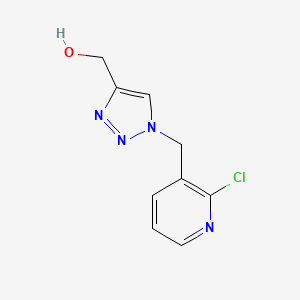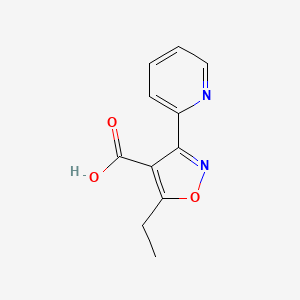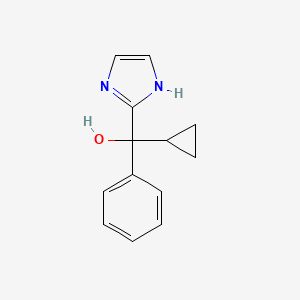
5-(4-Iodophenyl)-1,3-oxazole
Descripción general
Descripción
“5-(4-Iodophenyl)-1,3-oxazole” is likely a compound that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “5-(4-Iodophenyl)” part suggests that an iodophenyl group is attached to the 5th position of the oxazole ring .
Synthesis Analysis
While specific synthesis methods for “5-(4-Iodophenyl)-1,3-oxazole” were not found, related compounds such as N-aryl-β-alanine derivatives have been synthesized using carbohydrazides of N-substituted β-amino acids . Protodeboronation of alkyl boronic esters has also been reported .Molecular Structure Analysis
The molecular structure of “5-(4-Iodophenyl)-1,3-oxazole” would likely involve an oxazole ring with a 4-iodophenyl group attached at the 5th position .Aplicaciones Científicas De Investigación
Synthesis and Cross-Coupling Reactions
5-(4-Iodophenyl)-1,3-oxazole serves as an important intermediate in the synthesis of 2,5-disubstituted-1,3-oxazoles. The methodology involves deprotonation of 2-(phenylsulfonyl)-1,3-oxazole, leading to a C-5 carbanion that reacts with various electrophiles, including aldehydes and ketones. The formation of 5-iodo oxazoles facilitates access to cross-coupling reactions, with subsequent nucleophilic displacement offering a route to diverse 2,5-disubstituted oxazoles (Williams & Fu, 2010).
Catalytic Synthesis of 1,3-Oxazole Derivatives
The catalytic synthesis of 1,3-oxazole derivatives, which include compounds like 5-(4-Iodophenyl)-1,3-oxazole, has been extensively reviewed. These derivatives are noted for their wide variety of applications in medicinal, pharmaceutical, agrochemical, and material sciences. The review encompasses 30 research articles focusing on metal-dependent synthetic methodologies, highlighting the versatility and potential applications of 1,3-oxazole derivatives as building blocks in organic synthesis (Shinde et al., 2022).
Anticancer Evaluation
2-Substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, a category that potentially includes 5-(4-Iodophenyl)-1,3-oxazoles, have been synthesized and evaluated for in vitro anticancer activity. The study reports that these compounds exhibit growth inhibitory and cytostatic activities against various cancer cell lines, highlighting their potential as frameworks for anticancer drug development (Kachaeva et al., 2018).
Nonlinear Optical Properties
The study of nonlinear optical properties of oxazole derivatives, including those similar to 5-(4-Iodophenyl)-1,3-oxazole, showcases their potential application in photonics and electronics. This research provides insights into the structural, electro-optical, charge transport, and nonlinear optical properties, indicating their suitability as materials for organic light emitting diodes, thin film transistors, and photovoltaics (Irfan et al., 2018).
Propiedades
IUPAC Name |
5-(4-iodophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUNHGFUGOEXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1458651.png)



![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458656.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458657.png)






